Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate is an organic compound with a unique bicyclic structure. This compound is notable for its fluorine atom, which imparts distinct chemical properties. It is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate typically involves a copper-catalyzed enantioselective intramolecular cyclopropanation of a diazoketone. This reaction forms the endo-fluorocyclopropane in a single operation . The key steps include:
Diazoketone Formation: The starting material is converted into a diazoketone.
Cyclopropanation: The diazoketone undergoes cyclopropanation in the presence of a copper catalyst to form the desired bicyclic structure.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the catalyst and ligand, incorporating reactive resin treatment to remove impurities, and using chiral HPLC for enantiopurity upgrade .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorinated motifs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but lacks the fluorine atom.
Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate: Another fluorinated derivative with slight structural differences.
Uniqueness
Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in pharmaceutical research and development.
Properties
IUPAC Name |
ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVLJDWQAQUISU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C2C1CC(=O)C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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